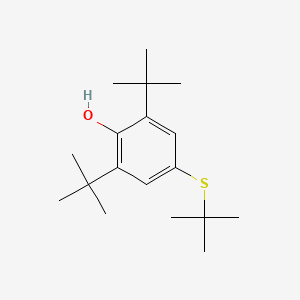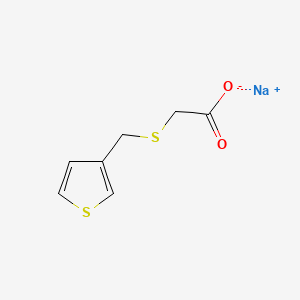
(3-Thenylthio)acetic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Thenylthio)acetic acid sodium salt is a chemical compound with the molecular formula C6H7NaO2S It is a sodium salt derivative of (3-Thenylthio)acetic acid, characterized by the presence of a thioether group attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Thenylthio)acetic acid sodium salt typically involves the reaction of (3-Thenylthio)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide neutralizes the carboxylic acid group, forming the sodium salt. The general reaction can be represented as follows:
(3-Thenylthio)acetic acid+NaOH→(3-Thenylthio)acetic acid sodium salt+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as mixing, neutralization, filtration, and drying to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Thenylthio)acetic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Thenylthio)acetic acid sodium salt has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (3-Thenylthio)acetic acid sodium salt involves its interaction with molecular targets through its thioether group. This group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved may include enzyme inhibition, disruption of cellular processes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium acetate: A simple sodium salt of acetic acid, used as a buffer and in various industrial applications.
Sodium propionate: Another sodium salt of a carboxylic acid, used as a food preservative.
Sodium butyrate: A sodium salt of butyric acid, known for its role in gene expression regulation.
Uniqueness
(3-Thenylthio)acetic acid sodium salt is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and potential biological activity compared to other sodium salts of carboxylic acids. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
35461-29-1 |
|---|---|
Molekularformel |
C7H7NaO2S2 |
Molekulargewicht |
210.3 g/mol |
IUPAC-Name |
sodium;2-(thiophen-3-ylmethylsulfanyl)acetate |
InChI |
InChI=1S/C7H8O2S2.Na/c8-7(9)5-11-4-6-1-2-10-3-6;/h1-3H,4-5H2,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
VFXVBCMOKAOYKD-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CSC=C1CSCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





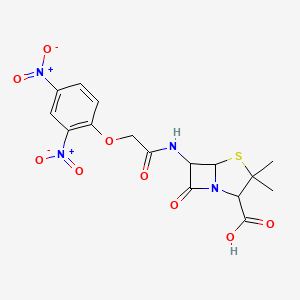
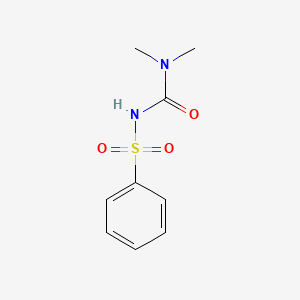


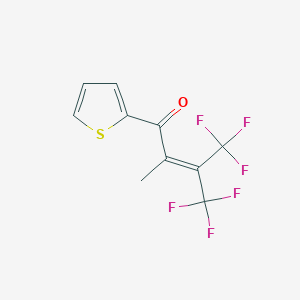


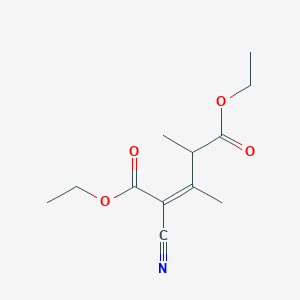
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)

